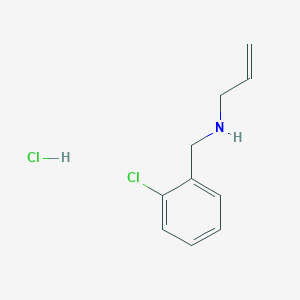

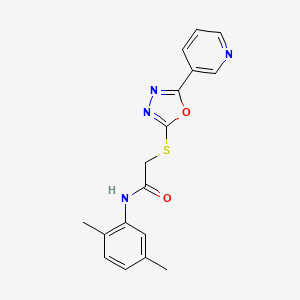

N-(2-Chlorobenzyl)-2-propen-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Intramolecular Hydrogen Bonding and Tautomerism

N-(2-Chlorobenzyl)-2-propen-1-amine hydrochloride demonstrates interesting behaviors in intramolecular hydrogen bonding and tautomerism, relevant in the study of Schiff bases. Research shows that Schiff bases exhibit tautomeric equilibria, which can be influenced by solvent polarity. This property is significant for understanding reaction mechanisms and designing molecules with specific optical and electronic properties (Nazır et al., 2000).

Catalytic Amination

Catalytic amination is a critical reaction in pharmaceutical research for constructing carbon-nitrogen bonds, essential for bioactive compound synthesis. Studies demonstrate the effectiveness of photoredox catalysis in amination reactions, highlighting a method for forming carbon-nitrogen bonds efficiently, which is particularly valuable for developing new drugs and agrochemicals (Romero et al., 2015).

Olefin Hydroamination

Olefin hydroamination processes provide a straightforward path to synthesize secondary amines, leveraging simple feedstock building blocks. This method is especially relevant for the pharmaceutical industry, where carbon-nitrogen bonds play a crucial role in drug development. The ability to access hindered amines chemoselectively through presumed radical processes offers a versatile tool for synthetic chemists (Gui et al., 2015).

Biomass-Based Alcohol Amination

The amination of biomass-based alcohols represents an eco-friendly approach to amine synthesis, aligning with sustainable chemistry goals. This strategy is important for producing amines used in various industrial applications, from agrochemicals to food additives, by utilizing renewable resources (Pera‐Titus & Shi, 2014).

Corrosion Inhibition

Amine derivatives, such as those derived from N-(2-Chlorobenzyl)-2-propen-1-amine hydrochloride, show promise as corrosion inhibitors for metals. This application is crucial for protecting infrastructure and machinery in various industries, highlighting the compound's role beyond pharmaceuticals and chemical synthesis (Boughoues et al., 2020).

Propriétés

IUPAC Name |

N-[(2-chlorophenyl)methyl]prop-2-en-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c1-2-7-12-8-9-5-3-4-6-10(9)11;/h2-6,12H,1,7-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZWXMURBBEELK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=CC=CC=C1Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Chlorobenzyl)-2-propen-1-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2973106.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2973107.png)

![7-[(Phenylamino)(pyridin-2-yl)methyl]quinolin-8-ol](/img/structure/B2973113.png)

![Ethyl 5-cyano-6-({4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazol-5-one}thio)-2-(trifluoromethyl)nicotinate](/img/structure/B2973118.png)

![3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-methoxyphenyl)ethylidene]propanehydrazide](/img/structure/B2973127.png)

![1-[(1,3-Benzoxazol-2-ylamino)methyl]-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B2973128.png)